molecular formula C10H15N5O10P2 B1664372 Adenosine 5'-diphosphate CAS No. 58-64-0

Adenosine 5'-diphosphate

Cat. No.: B1664372
CAS No.: 58-64-0
M. Wt: 427.20 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
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Mechanism of Action

Target of Action

Adenosine-5’-diphosphate (ADP) primarily targets the purinergic receptors P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation . ADP also interacts with other targets such as the Eosinophil cationic protein, Ribonuclease pancreatic, and Non-secretory ribonuclease .

Mode of Action

ADP interacts with its targets, leading to various changes. For instance, it affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . This interaction leads to a cascade of intracellular events that result in platelet aggregation .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . The energy transfer used by all living things is a result of dephosphorylation of ATP by enzymes known as ATPases . The cleavage of a phosphate group from ATP results in the coupling of energy to metabolic reactions and a by-product of ADP .

Pharmacokinetics

It’s known that adp is involved in energy storage and nucleic acid metabolism . It’s also known that ADP affects platelet activation through its interaction with purinergic receptors

Result of Action

The interaction of ADP with its targets leads to various molecular and cellular effects. For instance, ADP induces human platelet aggregation and non-competitively blocks the stimulated human platelet adenylate cyclase . This leads to a decrease in platelet aggregation, prohibiting thrombus formation .

Action Environment

The action of ADP is influenced by various environmental factors. Furthermore, the endogenous levels of ADP increase significantly following cardiovascular events . These factors can influence the action, efficacy, and stability of ADP.

Biochemical Analysis

Biochemical Properties

Adenosine-5’-diphosphate plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . Adenosine-5’-diphosphate also affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Cellular Effects

Adenosine-5’-diphosphate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in blood clotting and platelet aggregation. When a blood vessel is injured, platelets rush to the site and release Adenosine-5’-diphosphate, which triggers a series of events leading to clot formation .

Molecular Mechanism

Adenosine-5’-diphosphate exerts its effects at the molecular level through several mechanisms. It binds to specific receptors on the platelet surface, activating intracellular signaling pathways. These pathways lead to platelet activation, shape change, and recruitment of more platelets to the clot, ultimately contributing to its stability .

Temporal Effects in Laboratory Settings

The effects of Adenosine-5’-diphosphate change over time in laboratory settings. It has been shown that the application of Adenosine-5’-diphosphate in wounds of diabetic mice accelerated cutaneous wound healing, improved new tissue formation, and increased both collagen deposition and transforming growth factor-β (TGF-β) production in the wound .

Dosage Effects in Animal Models

The effects of Adenosine-5’-diphosphate vary with different dosages in animal models. For instance, in adenine-induced chronic kidney disease, a high dose of adenine is known to induce renal disease in the organism .

Metabolic Pathways

Adenosine-5’-diphosphate is involved in several metabolic pathways. It is formed through dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases . Adenosine-5’-diphosphate can also be metabolized to adenosine 5’-monophosphate (AMP) and 2’-deoxyadenosine 5’-diphosphate (dADP) .

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-diphosphate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include adenosine triphosphate, adenosine monophosphate, and inorganic phosphate .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
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Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
Source Human Metabolome Database (HMDB)
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CAS No.

58-64-0
Record name 5′-ADP
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Record name Adenosine diphosphate
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Record name Adenosine disphosphate
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name Adenosine 5′-(trihydrogen diphosphate)
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name ADENOSINE DIPHOSPHATE
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Record name ADP
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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